4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile: is a heterocyclic compound with the molecular formula C7H8N4S. It is a pyrimidine derivative, characterized by the presence of an amino group at position 4, a methyl group at position 6, a methylsulfanyl group at position 2, and a carbonitrile group at position 5.
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR), a tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a key target in cancer treatment .
Mode of Action
4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile is designed as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .
Biochemical Pathways
The inhibition of EGFR by 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . By blocking these pathways, the compound can inhibit tumor growth .
Result of Action
The inhibition of EGFR by 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile leads to a decrease in cell proliferation and an increase in apoptosis . This results in the reduction of tumor growth .
Biochemical Analysis
Biochemical Properties
4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cell signaling pathways . The compound’s interaction with EGFR involves binding to the ATP-binding site, thereby inhibiting the receptor’s kinase activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival.
Cellular Effects
The effects of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile on various cell types and cellular processes have been extensively studied. It has been shown to exhibit cytotoxic activities against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound influences cell function by inhibiting cell proliferation and inducing apoptosis. It affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest at the G2/M phase and upregulation of caspase-3, a key enzyme in the apoptotic pathway.
Molecular Mechanism
At the molecular level, 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation and survival. Additionally, the compound has been found to induce significant apoptotic effects by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins. These changes in gene expression contribute to the compound’s cytotoxic effects on cancer cells.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been observed to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent with the compound’s mechanism of action as an EGFR inhibitor.
Dosage Effects in Animal Models
The effects of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolites are then excreted through the kidneys. The interaction of the compound with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy. For instance, the compound’s ability to reach and inhibit EGFR in cancer cells is essential for its therapeutic effects.
Subcellular Localization
The subcellular localization of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes . Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy in inhibiting EGFR and inducing apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthio-4,6-diaminopyrimidine with cyanogen bromide in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of various heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential inhibitor of certain enzymes and receptors. It has been investigated for its anticancer properties, particularly as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). Its ability to inhibit EGFR makes it a candidate for the development of anticancer drugs .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique structure allows for the modification and optimization of drug candidates to improve their efficacy and safety profiles .
Comparison with Similar Compounds
- 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile
- 6-Methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile
- 4-Amino-6-methyl-2-(ethylsulfanyl)pyrimidine-5-carbonitrile
Comparison: Compared to its analogs, 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile exhibits unique properties due to the presence of both the amino and methylsulfanyl groups. These functional groups contribute to its biological activity and make it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-5(3-8)6(9)11-7(10-4)12-2/h1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUGFVVYQOPZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729068 | |
Record name | 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89853-27-0 | |
Record name | 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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